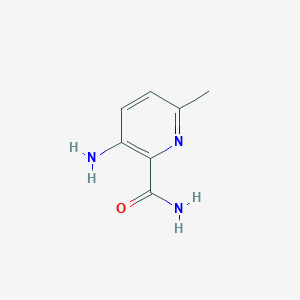

3-Amino-6-methylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVXAZBIDFMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-methylpyridine-2-carboxamide (CAS 1314982-00-7)

Introduction and Molecular Overview

3-Amino-6-methylpyridine-2-carboxamide is a substituted picolinamide, a class of compounds recognized for its diverse applications in medicinal chemistry and materials science. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, is functionalized with an amino group, a methyl group, and a carboxamide group. This specific arrangement of functional groups suggests potential for hydrogen bonding, metal chelation, and further synthetic elaboration, making it an intriguing candidate for drug discovery and development.

Pyridine carboxamides are known to act as inhibitors for various enzymes and have been explored as potential therapeutic agents for conditions ranging from bacterial infections to cancer.[1][2] The presence of the 3-amino group, in particular, can be crucial for biological activity, as seen in derivatives of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, which have shown significant antitumor properties.[3]

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on data from structurally similar compounds, such as 3-Amino-5-methylpyridine-2-carboxamide (CAS 1208081-47-3) and other aminopyridine derivatives.[4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₇H₉N₃O | Based on structure |

| Molecular Weight | 151.17 g/mol | Based on structure[4] |

| Appearance | White to off-white or pale yellow solid | Typical for similar organic compounds |

| Melting Point | 140 - 160 °C | Extrapolated from related aminopyridine carboxamides |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Common for polar, crystalline organic molecules |

| logP | ~0.3 | Calculated for structural isomer 3-Amino-5-methylpyridine-2-carboxamide[4] |

Spectroscopic Profile (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, singlets for the amino and carboxamide protons (which may be broad), and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR will display seven unique carbon signals, corresponding to the six carbons of the pyridine ring and the carboxamide, plus the methyl carbon.

-

IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine and amide, C=O stretching of the amide, and C=C/C=N stretching of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 151.0746 (for the exact mass), with characteristic fragmentation patterns involving the loss of the carboxamide and methyl groups.

Proposed Synthesis Pathway

While a specific, published synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on established methodologies for constructing substituted pyridines.[3][6] The following multi-step synthesis is proposed, starting from commercially available 2-amino-6-methylpyridine.

Experimental Protocol: A Proposed Synthesis

Step 1: Nitration of 2-Amino-6-methylpyridine

-

Rationale: Introduction of a nitro group at the 3-position is a key step. The amino group is a strong activating group and will direct nitration to the ortho and para positions. In this case, the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-nitration at the desired position and to manage the reactivity of the starting material.

-

Procedure:

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 2-amino-6-methylpyridine portion-wise, maintaining the temperature below 10 °C.

-

Once dissolved, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.[7]

-

Step 2: Sandmeyer Reaction to Introduce a Cyano Group

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of other functional groups, including a nitrile (cyano group). This will set the stage for the formation of the carboxamide.

-

Procedure:

-

Suspend 2-amino-6-methyl-3-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over sodium sulfate, and concentrate to yield 2-cyano-6-methyl-3-nitropyridine.

-

Step 3: Hydrolysis of the Cyano Group to a Carboxamide

-

Rationale: Partial hydrolysis of the nitrile to a primary amide can be achieved under controlled acidic or basic conditions. Sulfuric acid is often effective for this transformation.

-

Procedure:

-

Add 2-cyano-6-methyl-3-nitropyridine to concentrated sulfuric acid at room temperature.

-

Gently heat the mixture (e.g., to 50-60 °C) and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction and carefully pour it onto ice to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-methyl-3-nitropyridine-2-carboxamide.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 6-methyl-3-nitropyridine-2-carboxamide in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic route for this compound.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on the hazard profiles of structurally related aminopyridine derivatives.[5][8][9] These compounds are often classified as toxic or harmful.

-

Acute Toxicity: Aminopyridine derivatives can be toxic if swallowed and fatal in contact with skin.[8][9]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Drug Development

The structural motifs within this compound suggest several promising avenues for research:

-

Enzyme Inhibition: The pyridine carboxamide scaffold is present in numerous enzyme inhibitors. This compound could be screened against various kinase panels, proteases, or other enzyme classes relevant to oncology, inflammation, or infectious diseases. For example, related aminopyrazine-carboxamide derivatives have been investigated as FGFR inhibitors.[6]

-

Coordination Chemistry: The amino and carboxamide groups, along with the pyridine nitrogen, present potential metal chelation sites. This could be explored for applications in catalysis or the development of metal-based therapeutics.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could serve as a valuable fragment for screening campaigns to identify starting points for new drug discovery programs.

-

Medicinal Chemistry Scaffolding: The amino group provides a convenient handle for further synthetic elaboration, allowing for the generation of libraries of related compounds to explore structure-activity relationships (SAR).

Conclusion

This compound (CAS 1314982-00-7) is a compound with significant potential, stemming from its versatile chemical structure. While specific experimental data is currently sparse, this guide provides a comprehensive, technically grounded framework for researchers. The predicted properties, a plausible and detailed synthetic route, and safety recommendations based on close structural analogs offer a solid foundation for initiating laboratory work. As research into novel heterocyclic compounds continues to expand, molecules such as this will undoubtedly play a role in the development of new therapeutics and advanced materials.

References

-

PubChem. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Kos, J., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2019. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

-

Sartorelli, A.C., et al. Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. 1993. Available from: [Link]

- Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

-

Wang, Y., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. 2022. Available from: [Link]

-

PubChem. 3-Amino-5-methylpyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-2-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Oakwood Chemical. 3-Amino-6-methylpyridine. Available from: [Link]

-

PubChem. 3-Amino-6-chloropyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules. 2022.

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 2024.

-

Reagentia. 3-amino-6-methyl-pyridine-2-carboxamide (1 x 100 mg). Available from: [Link]

Sources

- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 2. US6974870B2 - Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Google Patents [patents.google.com]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylpyridine-2-carboxamide | C7H9N3O | CID 53395566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1 [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Difference between 3-aminopicolinamide and 3-amino-6-methylpicolinamide

Executive Summary

This guide provides a technical comparison between 3-aminopicolinamide (3-APA) and its methylated analog, 3-amino-6-methylpicolinamide (3-A-6-MPA) . While both compounds serve as critical ortho-aminoamide scaffolds for synthesizing fused heterocycles—most notably pyrido[2,3-d]pyrimidines (kinase inhibitors)—the introduction of the methyl group at the C6 position fundamentally alters the physicochemical profile, metabolic stability, and metal-coordination geometry.

Key Distinction: The 6-methyl group acts as a "metabolic blocker," preventing oxidative degradation at the most reactive site of the pyridine ring, while simultaneously increasing lipophilicity and steric demand near the pyridine nitrogen.[1]

Physicochemical Profiling

The structural difference of a single methyl group imparts significant changes in electronic density and lipophilicity.[1]

| Feature | 3-Aminopicolinamide (3-APA) | 3-Amino-6-methylpicolinamide (3-A-6-MPA) |

| Structure | Pyridine ring unsubstituted at C6 | Pyridine ring methylated at C6 |

| CAS Number | 14631-28-8 | 1314982-00-7 |

| Molecular Weight | 137.14 g/mol | 151.17 g/mol |

| Formula | C₆H₇N₃O | C₇H₉N₃O |

| Est. LogP | ~ -0.6 (Hydrophilic) | ~ -0.1 (Increased Lipophilicity) |

| Basicity (pKa) | ~5.7 (Pyridine N) | ~6.1 (Pyridine N) [1] |

| Metabolic Liability | High (Oxidation at C6) | Low (Blocked at C6) |

| Steric Profile | Low steric hindrance | Steric bulk adjacent to Pyridine N |

Technical Insight: The electron-donating effect (+I) of the methyl group at C6 increases the electron density on the pyridine nitrogen, making 3-A-6-MPA slightly more basic than 3-APA. This can enhance nucleophilicity during cyclization reactions but may also alter binding affinity if the pyridine nitrogen acts as a hydrogen bond acceptor in a protein active site.[1]

Synthetic Pathways & Access

Synthesis of these scaffolds typically diverges in the precursor selection.[1] 3-APA is often derived from 3-aminopicolinic acid, whereas 3-A-6-MPA requires a pre-functionalized methylpyridine precursor, often processed via an ester intermediate.

Synthesis Logic Visualization

Figure 1: Comparative synthetic routes. Note that 3-A-6-MPA synthesis often proceeds through the Ethyl 3-amino-6-methylpicolinate intermediate.

Reactivity & Cyclization Dynamics

Both compounds are primary precursors for Pyrido[2,3-d]pyrimidines , a scaffold found in CDK and EGFR inhibitors.

Cyclization Mechanism

The ortho-aminoamide motif allows for condensation with electrophiles (e.g., urea, phosgene, orthoesters) to close the pyrimidine ring.

-

3-APA: Cyclizes rapidly due to minimal steric hindrance.[1]

-

3-A-6-MPA: The 6-methyl group is distal to the amino-amide condensation site (positions 2 and 3), so it does not sterically hinder the formation of the pyrimidine ring. However, it does influence the solubility of the final fused heterocycle, often making the product more soluble in organic solvents, which aids in purification.[1]

Medicinal Chemistry: SAR & Metabolism

This is the most critical differentiator for drug development.[1]

Metabolic Blocking (The "Soft Spot")

Pyridines are susceptible to oxidation by Aldehyde Oxidase (AOX) and Cytochrome P450 enzymes, predominantly at the C6 position (alpha to the nitrogen).[1]

-

Scenario A (3-APA): The C6 position is a hydrogen.[1] AOX can readily attack here, converting the pyridine to a 2-pyridone derivative.[1] This rapid clearance mechanism often leads to poor pharmacokinetic (PK) profiles in vivo.[1]

-

Scenario B (3-A-6-MPA): The C6 position is occupied by a methyl group. This blocks the primary site of metabolic attack, significantly extending the half-life (t1/2) of the molecule.[1]

SAR Decision Logic

Figure 2: SAR decision tree for selecting between the two scaffolds based on metabolic stability versus steric constraints.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-methylpicolinamide (Ammonolysis)

Targeting CAS 1314982-00-7 from Ethyl 3-amino-6-methylpicolinate.

Rationale: Direct conversion of the ester to the amide using ammonia is the most reliable method, avoiding harsh coupling reagents.[1]

-

Reagents:

-

Procedure:

-

Dissolve ethyl 3-amino-6-methylpicolinate (e.g., 5.0 g) in 7N NH₃/MeOH (50 mL) in a heavy-walled pressure vessel.

-

Seal the vessel and heat to 80°C for 12–24 hours. Note: Monitoring by TLC/LCMS is crucial to ensure complete consumption of the ester.[1]

-

Cool the reaction to room temperature and then to 0°C.

-

Purification: The product often precipitates upon cooling.[1] Filter the solid.[1] If no precipitate forms, concentrate the solvent in vacuo and triturate the residue with cold diethyl ether or hexane/EtOAc.[1]

-

-

Validation:

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine-2,4-dione

Applicable to both scaffolds.

-

Reagents:

-

3-A-6-MPA (1.0 eq)

-

Urea (5.0 eq)

-

-

Procedure:

-

Mix 3-A-6-MPA and Urea intimately as a solid powder.

-

Heat the melt to 180–200°C for 2 hours. The mixture will melt and ammonia gas will evolve.[1]

-

Cool the solid mass.[1]

-

Workup: Triturate the solid with hot water to remove excess urea.[1] Filter the insoluble pyrido[2,3-d]pyrimidine precipitate.

-

Recrystallize from DMF/Ethanol if necessary.[1]

-

References

-

PubChem. 3-Aminopicolinamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Pryde, D. C., et al. (2013). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (Discusses C6 oxidation liability in pyridines).

-

Bandi, S.R., et al. Synthesis of novel pyrido[2,3-d]pyrimidine derivatives. Current Organic Chemistry, 2023.[1] (Context for scaffold application).

Sources

3-Amino-6-methylpyridine-2-carboxamide: Technical Guide & Scaffold Analysis

[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]

This compound (also known as 3-amino-6-methylpicolinamide ) is a functionalized pyridine scaffold characterized by an ortho-amino carboxamide motif.[1] This structural arrangement is chemically significant because it serves as a "bidentate" electrophile/nucleophile pair, enabling rapid cyclization into fused bicyclic systems such as pyrido[3,2-d]pyrimidines (4-azaquinazolines).[1]

Core Identifiers

| Parameter | Data |

| CAS Registry Number | 1314982-00-7 |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-6-methylpicolinamide; 2-Carbamoyl-3-amino-6-methylpyridine |

| Molecular Formula | C |

| Molecular Weight | 151.17 g/mol |

| SMILES | CC1=NC(=C(C=C1)N)C(=O)N |

| InChIKey | Not indexed in public standard databases; derived from structure:[1]InChI=1S/C7H9N3O/c1-4-2-3-5(8)6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11) (Predicted) |

Structural Analysis[1]

-

Pyridine Core : The electron-deficient ring makes the 3-amino group less nucleophilic than an aniline but sufficiently reactive for acylation or urea formation.[1]

-

6-Methyl Group : Provides steric bulk and lipophilicity (logP modulation), often improving the pharmacokinetic profile (metabolic stability) of derived drugs compared to the non-methylated analog.[1]

-

2-Carboxamide : Acts as a directing group and a participant in cyclocondensation reactions.[1]

Synthesis Protocols

The synthesis of this compound typically proceeds through the functionalization of a pre-existing pyridine ring or via de novo ring construction.[1] The most robust laboratory scale route involves the nitrile hydrolysis method starting from halogenated precursors.

Primary Route: The Nitrile Hydrolysis Pathway

This method avoids the use of unstable acid chlorides and provides high regioselectivity.

Step 1: Cyanation of 2-Chloro-6-methyl-3-nitropyridine

-

Reagents : Zn(CN)

, Pd -

Mechanism : Palladium-catalyzed nucleophilic aromatic substitution (S

Ar) at the C2 position.[1] The nitro group at C3 activates the C2-chlorine towards displacement.[1] -

Intermediate : 6-Methyl-3-nitro-2-pyridinecarbonitrile.[1]

Step 2: Controlled Hydrolysis

-

Reagents : Conc. H

SO -

Process : The nitrile is hydrated to the primary amide. Acidic conditions are preferred to prevent hydrolysis of the amide to the carboxylic acid.

-

Intermediate : 6-Methyl-3-nitropyridine-2-carboxamide.[1]

Step 3: Nitro Reduction

-

Reagents : H

(1 atm), 10% Pd/C, Methanol.[1] -

Process : Catalytic hydrogenation reduces the C3-nitro group to the C3-amino group.[1]

-

Yield : Typically 75-85% over 3 steps.[1]

Synthesis Workflow Diagram (DOT)

Caption: Step-wise synthesis of this compound from chloronitropyridine precursor.

Applications in Drug Discovery[1][2][9][10]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.[1]

A. Precursor for Pyrido[3,2-d]pyrimidines

The most common application is the cyclization with urea, phosgene equivalents, or orthoesters to form pyrido[3,2-d]pyrimidin-4(3H)-ones .[1]

-

Target Class : PI3K (Phosphoinositide 3-kinase), mTOR, and EGFR inhibitors.[1]

-

Mechanism : The pyridine nitrogen (N1) and the amide oxygen mimic the adenine binding motif in the ATP pocket of kinases.[1]

-

Reaction : Heating this compound with triethyl orthoformate or formamide yields the bicyclic core.[1]

B. Urea-Based Kinase Inhibitors (Sorafenib Analogs)

Reaction of the C3-amino group with aryl isocyanates yields asymmetric ureas.[1]

-

Pharmacophore : The resulting pyridyl-urea motif facilitates hydrogen bonding with the "Glu-Lys" pair in the kinase active site (Type II inhibition).[1]

-

Example : Analogs of Sorafenib or Regorafenib where the central ring is modified to 6-methylpyridine to alter solubility and hinge-binding affinity.

C. Synthesis of Imidazo[4,5-b]pyridines

Reaction with aldehydes and isocyanides (Groebke-Blackburn-Bienaymé reaction) or oxidative cyclization can yield imidazo[4,5-b]pyridine-2-ones, used in GPCR ligand design.[1]

Pharmacophore Mapping Diagram (DOT)

Caption: Divergent synthesis pathways from the core scaffold to bioactive kinase inhibitors.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

Safety and Handling

-

Hazard Classification : Irritant (Skin/Eye).[1] Potential acute toxicity if swallowed (typical for aminopyridines).[1][3]

-

Storage : Keep in inert atmosphere (Nitrogen/Argon) at 2-8°C. The amino group is susceptible to oxidation over prolonged exposure to air.[1]

-

Incompatibility : Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1]

References

-

PubChem Compound Summary . 3-Amino-6-chloropyridine-2-carboxamide (Analog Reference). National Center for Biotechnology Information. Available at: [Link][1]

-

Asian Journal of Chemistry . Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link] (Generalized protocol for urea synthesis from aminopyridines).

Literature review on substituted 3-aminopicolinamides

Topic: Substituted 3-Aminopicolinamides: Strategic Scaffolds for Kinase Inhibition & Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary

Substituted 3-aminopicolinamides represent a privileged scaffold in modern medicinal chemistry, distinct from their 3-hydroxy agrochemical cousins (e.g., Fenpicoxamid).[1] While the 3-hydroxy core is celebrated for mitochondrial Complex III inhibition in fungicides, the 3-amino variant has emerged as a critical pharmacophore for Type I ATP-competitive kinase inhibition.

This guide dissects the structural utility of the 3-aminopicolinamide motif, focusing on its role in locking bioactive conformations via intramolecular hydrogen bonding and its proven success in targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Interleukin-2 Inducible T-cell Kinase (ITK) .[1] We provide validated synthetic routes, structure-activity relationship (SAR) insights, and detailed experimental protocols.

Part 1: Structural Architecture & Pharmacophore Analysis

1.1 The "Pseudo-Ring" Effect

The defining feature of the 3-aminopicolinamide core is the ability of the C3-amino group to form a strong intramolecular hydrogen bond with the C2-amide carbonyl oxygen. This interaction creates a planar, pseudo-six-membered ring, pre-organizing the molecule for binding.

-

Conformational Lock: The intramolecular H-bond (

) reduces the entropic penalty upon binding to the kinase hinge region.[1] -

Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amino group (C3-

) often serve as a bidentate acceptor-donor motif, mimicking the adenine ring of ATP.[1]

1.2 Contrast with Agrochemical Picolinamides

It is critical to distinguish this scaffold from the 3-hydroxy/3-acetoxy picolinamides used in agriculture (e.g., Florylpicoxamid, Fenpicoxamid).[1]

-

3-Hydroxy (Fungicides): Targets the Qi site of cytochrome

complex.[1] The OH group is often acylated to aid penetration (pro-drug).[1] -

3-Amino (Therapeutics): Targets the ATP-binding pocket of kinases.[1] The

is essential for H-bond donation to the hinge residues (e.g., backbone carbonyls).[1]

1.3 Visualization: The LRRK2 Binding Mode

The following diagram illustrates the binding logic of 3-aminopicolinamides within the LRRK2 kinase domain, derived from structural studies of compounds like GNE-0877 and MK-1468 .

Caption: Interaction map showing the bidentate hinge binding of the 3-aminopicolinamide core and the conformational lock provided by the intramolecular hydrogen bond.

Part 2: Synthetic Methodologies

Synthesizing substituted 3-aminopicolinamides requires navigating the electron-deficient pyridine ring.[1] Direct electrophilic aromatic substitution is difficult; therefore, functional group interconversion or metal-catalyzed couplings are preferred.[1]

2.1 Route A: The Nitro-Reduction Pathway (Classic)

This is the most robust method for generating the core 3-aminopicolinic acid scaffold if it is not commercially available.[1]

-

Oxidation: Picolinic acid

Picolinic acid N-oxide.[1] -

Nitration: Electrophilic nitration occurs at C4 (major) or C3/C5 depending on conditions, but for 3-amino, starting from 3-hydroxypicolinic acid or using Curtius rearrangement on quinolinic acid derivatives is often more direct.[1]

-

Correction: A superior industrial route often involves Hofmann rearrangement of 2,3-pyridinedicarboximide or fluorination-substitution.

-

2.2 Route B: The Fluoro-Displacement Pathway (Modern)

Preferred for library generation, this route utilizes

-

Precursor: 3-fluoropicolinonitrile or 3-fluoropicolinic acid.[1]

-

Mechanism: The electron-withdrawing nature of the pyridine nitrogen (and potentially the amide) activates the C3-position for nucleophilic attack by amines (e.g., ammonia equivalents or specific amines if N-alkylation is desired).[1]

2.3 Route C: Late-Stage Amide Coupling (Convergent)

For medicinal chemistry SAR, the 3-amino group is usually installed early (as a nitro or protected amine), and the diversity is introduced at the amide nitrogen.[1]

Workflow Visualization:

Caption: Two primary synthetic strategies: Route 1 (Protection-Coupling) vs. Route 2 (Coupling-Substitution).[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of N-(4-fluorophenyl)-3-aminopicolinamide

Rationale: This protocol demonstrates the "Protection-Coupling-Deprotection" strategy, ensuring high purity and preventing side reactions at the free amino group during coupling.

Materials:

-

3-Aminopicolinic acid (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (

, 1.1 eq)[1] -

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

DMF (anhydrous), DCM, TFA.[1]

Step-by-Step Methodology:

-

N-Boc Protection:

-

Suspend 3-aminopicolinic acid in a 1:1 mixture of dioxane/water.[1] Add NaOH (2.0 eq) followed by

.[1] Stir at RT for 12h.[1] -

Acidify to pH 3 with 1M HCl.[1] Extract with EtOAc.[1] The product, 3-(tert-butoxycarbonylamino)picolinic acid, precipitates or is isolated by concentration.[1]

-

Checkpoint: Verify formation by NMR (Look for t-butyl singlet ~1.5 ppm).[1]

-

-

Amide Coupling:

-

Dissolve the N-Boc acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 min to activate the acid.

-

Add 4-fluoroaniline (1.1 mmol).[1] Stir at RT for 4–6 hours.[1]

-

Workup: Dilute with water (30 mL).[1] The precipitate is often the pure coupled product.[1] If oil forms, extract with EtOAc, wash with

(5% aq) to remove DMF, then brine.

-

-

Deprotection:

-

Dissolve the intermediate in DCM (5 mL). Add TFA (2 mL).

-

Stir at RT for 1 hour. Monitor by LCMS for loss of Boc group (-100 mass units).[1]

-

Neutralization: Evaporate volatiles.[1] Redissolve in EtOAc and wash with saturated

.[1] -

Purification: Recrystallize from EtOH/Heptane or purify via silica flash chromatography (0-5% MeOH in DCM).[1]

-

Yield Expectation: 60–75% over 3 steps.[1]

Part 4: Medicinal Chemistry Case Study (LRRK2)

The development of LRRK2 inhibitors for Parkinson's disease highlights the "tunability" of this scaffold.

4.1 The Selectivity Challenge

Early kinase inhibitors often lacked selectivity.[1] The 3-aminopicolinamide scaffold addressed this by exploiting the specific geometry of the LRRK2 ATP pocket.[1]

-

Compound GNE-0877: A potent LRRK2 inhibitor (

nM) utilizing the 3-amino-4-methylpyridine core.[1] -

Optimization: Introduction of a substituent at the C4 or C5 position of the pyridine ring can modulate brain penetrance and reduce efflux by P-glycoprotein (P-gp).[1]

4.2 SAR Table: Substituent Effects

| Position | Modification | Effect on Activity/Property |

| C3-Amino | Alkylation (-NHMe) | Decrease. Loss of one H-bond donor reduces hinge affinity.[1] |

| C2-Amide | N-Aryl vs N-Alkyl | N-Aryl preferred for hydrophobic pocket filling; N-Alkyl often improves solubility but may lower potency.[1] |

| C4-Position | Methyl / Halogen | Critical. Small groups (Me, F) fill a small hydrophobic pocket.[1] Bulky groups clash.[1] |

| C5-Position | Heterocycles | Selectivity. Extension here can reach the solvent front or specific ribose-pocket residues.[1] |

Part 5: Future Outlook

The 3-aminopicolinamide scaffold is evolving beyond simple kinase inhibitors.[1]

-

PROTACs: The scaffold is being used as the "warhead" (ligand) for E3 ligase recruiters to degrade specific kinases rather than just inhibit them.[1]

-

Covalent Inhibitors: Introduction of acrylamides at the ortho/meta positions of the N-aryl ring to target non-catalytic cysteines.[1]

References

-

Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

-

Chan, B. K., et al. (2013). "Discovery of GNE-9605: A Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters. Link[1]

-

Scott, J. D., et al. (2011). "Discovery of a 3-Aminopyrid-2-one-Based Series of Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors."[1] Journal of Medicinal Chemistry. Link[1]

-

Corteva Agriscience. "Florylpicoxamid Technical Information." (For structural contrast context). Link

-

Sambiagio, C., et al. (2014). "Picolinamides as Effective Ligands for Copper-Catalysed Aryl Ether Formation."[1][3] Chemistry – A European Journal.[1] Link[1]

Sources

- 1. Florylpicoxamid (Ref: X12485659) [sitem.herts.ac.uk]

- 2. Florylpicoxamid | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Amino-6-methylpyridine-2-carboxamide from methyl ester

Application Note: High-Efficiency Synthesis of 3-Amino-6-methylpyridine-2-carboxamide from Methyl Ester

Abstract & Strategic Overview

This application note details the protocol for converting Methyl 3-amino-6-methylpyridine-2-carboxylate (CAS: 1228188-32-6) to its corresponding primary amide, This compound . This scaffold is a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors.

Strategic Analysis: The transformation is a nucleophilic acyl substitution (aminolysis). While pyridine-2-carboxylates (picolinates) are generally reactive toward nucleophiles due to the electron-withdrawing nature of the pyridine nitrogen, the presence of the electron-donating amino group at the 3-position (ortho to the ester) introduces two competing factors:

-

Electronic Deactivation: The

(mesomeric) effect of the 3-amino group increases electron density at the carbonyl carbon, potentially reducing electrophilicity compared to unsubstituted picolinates. -

Steric/H-Bonding: Potential intramolecular hydrogen bonding between the 3-amino proton and the ester carbonyl oxygen can stabilize the ground state, requiring higher activation energy.

Therefore, standard aqueous aminolysis often suffers from slow kinetics or competitive hydrolysis. This guide prioritizes a Methanolic Ammonia route in a sealed system to ensure high ammonia concentration and kinetic driving force, minimizing hydrolysis by-products.

Reaction Scheme & Pathway

The following diagram illustrates the reaction pathway and the competing hydrolysis side-reaction that this protocol is designed to avoid.

Figure 1: Reaction pathway for the aminolysis of methyl 3-amino-6-methylpicolinate.

Reagents & Equipment

| Reagent/Material | Specification | Role |

| Methyl 3-amino-6-methylpyridine-2-carboxylate | >97% Purity | Starting Material (Limiting Reagent) |

| Ammonia in Methanol | 7 N (saturated) | Reagent & Solvent |

| Dichloromethane (DCM) | ACS Grade | Extraction/Workup |

| Ethanol/Heptane | HPLC Grade | Recrystallization |

| Sealed Tube / Pressure Vessel | Borosilicate, rated >5 bar | Reaction Vessel |

Experimental Protocols

Protocol A: High-Pressure Methanolic Aminolysis (Standard)

Recommended for gram-scale synthesis where high conversion and purity are required.

Step-by-Step Procedure:

-

Charge: In a pressure-rated glass vessel (e.g., Q-Tube or heavy-wall Ace pressure tube), dissolve Methyl 3-amino-6-methylpyridine-2-carboxylate (1.0 eq) in 7 N

in MeOH (10–15 volumes relative to mass of SM).-

Note: A high ratio of ammonia is crucial to drive the equilibrium and suppress ester hydrolysis if trace water is present.

-

-

Seal & Heat: Seal the vessel tightly. Heat the reaction mixture to 50–60°C in an oil bath.

-

Caution: Ammonia gas exerts pressure. Ensure the vessel is rated for at least 5 bar. Use a blast shield.

-

-

Monitor: Stir for 16–24 hours . Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting ester (

) should disappear, and the amide ( -

Workup:

-

Cool the vessel to

(ice bath) before opening to minimize ammonia off-gassing. -

Concentrate the mixture in vacuo to remove methanol and excess ammonia. A solid residue will remain.

-

-

Purification (Trituration):

-

Suspend the crude solid in cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Sonicate for 5 minutes to remove non-polar impurities.

-

Filter the solid and wash with a small amount of cold ether.

-

Dry under high vacuum at

.

-

Yield Expectation: 85–92% Appearance: Off-white to pale yellow solid.

Protocol B: Aqueous Ammonia (Biphasic Alternative)

Recommended if anhydrous methanolic ammonia is unavailable or for larger scales where pressure vessels are impractical.

-

Dissolution: Dissolve the ester (1.0 eq) in a minimal amount of THF or 1,4-Dioxane (3 volumes).

-

Reaction: Add 28–30% Aqueous Ammonium Hydroxide (10 eq).

-

Conditions: Stir vigorously at Room Temperature for 24–48 hours.

-

Note: Heating aqueous ammonia drives off

gas, reducing efficiency. If reaction is slow, add a sealed stopper and warm mildly to

-

-

Workup:

-

The product often precipitates directly from the aqueous/organic mixture due to lower solubility.

-

If precipitate forms: Filter, wash with water, then hexanes.

-

If no precipitate: Extract with DCM (

) or EtOAc/i-PrOH (3:1) . Dry organics over

-

Process Workflow & Purification Logic

Figure 2: Purification workflow for isolation of the target amide.

Characterization & QC Criteria

To validate the synthesis, the following analytical signatures should be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| HPLC | Shift in Retention Time (RT) | Amide is significantly more polar (lower RT on C18) than the methyl ester. |

| Appearance of two non-equivalent amide | ||

| Loss of | Disappearance of the methyl ester ( | |

| MS (ESI+) | Confirm mass shift: Ester MW ( |

Key Troubleshooting Tip:

If the reaction stalls (incomplete conversion), do not simply add more ammonia and heat higher. This often increases the rate of hydrolysis (impurity formation) faster than aminolysis. Instead, add a Lewis acid catalyst like

References

-

Vertex Pharmaceuticals Inc. (2007). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds. US Patent Application US20070293533A1. Link

-

Boehringer Ingelheim Pharmaceuticals. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds. US Patent US6974870B2. Link

-

Sigma-Aldrich. (n.d.). Methyl 3-Amino-6-methylpicolinate Product Page. Link

-

PubChem. (n.d.).[1] 2-Amino-6-methylpyridine (Precursor Data). Link

Sources

Application Note: Precision Cyclization of 3-Amino-6-Methylpicolinamide

This Application Note provides a rigorous technical guide for the cyclization of 3-amino-6-methylpicolinamide (also known as 3-amino-6-methylpyridine-2-carboxamide) to form 6-methylpyrido[3,2-d]pyrimidin-4(3H)-one . This scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, EGFR) and other bioactive heterocyclic agents.

Abstract & Strategic Utility

The transition from a substituted aminopicolinamide to a fused pyrido-pyrimidine system represents a "privileged structure" synthesis in medicinal chemistry. This protocol details the cyclization of 3-amino-6-methylpicolinamide using Triethyl Orthoformate (TEOF) to generate the 4(3H)-one derivative. A secondary protocol using Urea is provided to access the 2,4(1H,3H)-dione derivative. These methods are optimized for scalability, purity, and minimal chromatographic purification.

Reaction Logic & Mechanism

The cyclization is a two-step cascade reaction. The 6-methyl substituent on the pyridine ring is distal to the reaction center (positions 2 and 3) and does not sterically hinder the cyclization, though it influences the solubility profile of the product.

Mechanistic Pathway (TEOF Method)

-

Imidate Formation: The primary amine (3-NH2) attacks the electrophilic center of TEOF, displacing ethanol to form an imidate intermediate.

-

Intramolecular Closure: The amide nitrogen (2-CONH2) attacks the imidate carbon.

-

Elimination: Loss of a second and third ethanol molecule drives the aromatization to the stable pyrimidinone core.

Mechanistic Visualization

Figure 1: Mechanistic cascade from aminopicolinamide to pyridopyrimidinone via orthoester condensation.

Experimental Protocols

Protocol A: Standard TEOF Cyclization (Target: Pyrimidin-4-one)

This is the preferred method for generating the mono-carbonyl core. It uses Sulfamic Acid as a heterogeneous catalyst, which simplifies workup compared to liquid acids.

Reagents:

-

3-amino-6-methylpicolinamide (1.0 eq)

-

Triethyl orthoformate (TEOF) (10-15 volumes, acts as solvent/reagent)

-

Sulfamic Acid (0.05 eq) or Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-amino-6-methylpicolinamide (e.g., 5.0 g).

-

Solvation: Add Triethyl orthoformate (50-75 mL). The starting material may not fully dissolve at room temperature.

-

Catalysis: Add Sulfamic Acid (160 mg).

-

Reaction: Heat the mixture to reflux (internal temp ~140-146°C).

-

Observation: The suspension will likely clear as the intermediate forms, then a new precipitate (product) may begin to form after 2-3 hours.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of SM (M+H) and appearance of Product (M+H = SM + 10 Da due to +C -2H change, effectively +12 -2). Note: The net mass change from SM (C7H9N3O, MW

151) to Product (C8H7N3O, MW161) is +10. -

Workup:

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Stir for 30 minutes to maximize precipitation.

-

Filter the solid under vacuum.

-

Wash: Wash the cake with cold Ethanol (2 x 10 mL) followed by Diethyl Ether (2 x 20 mL) to remove residual TEOF.

-

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85-95% Purity: >98% (often requires no chromatography).

Protocol B: Urea Fusion (Target: Pyrimidin-2,4-dione)

Use this protocol if the target is the 2,4-dione (uracil-like fused system).

Reagents:

-

3-amino-6-methylpicolinamide (1.0 eq)

-

Urea (5.0 eq)

Step-by-Step Procedure:

-

Mixing: Thoroughly grind the starting material and urea together in a mortar to form a homogeneous powder.

-

Fusion: Transfer to a round-bottom flask. Heat the neat mixture to 190-200°C in a sand bath or oil bath.

-

Caution: Ammonia gas will be evolved. Perform in a well-ventilated fume hood.

-

-

Duration: Hold at temperature for 1-2 hours until the melt solidifies or ammonia evolution ceases.

-

Workup:

-

Cool to ~80°C.

-

Add hot water (10 volumes) and stir vigorously to dissolve excess urea.

-

Filter the insoluble precipitate (the dione product).

-

Recrystallize from DMF/Water if necessary.

-

Data Summary & Troubleshooting

| Parameter | Protocol A (TEOF) | Protocol B (Urea) |

| Target Product | Pyrimidin-4(3H)-one | Pyrimidine-2,4-dione |

| Reaction Type | Solvated Reflux | Neat Fusion (Melt) |

| Temp | 146°C | 190-200°C |

| Key Byproduct | Ethanol | Ammonia |

| Purification | Filtration (High Purity) | Water wash / Recrystallization |

Troubleshooting Guide

-

Incomplete Conversion (Protocol A): If SM persists after 6 hours, add a fresh aliquot of Sulfamic Acid (0.02 eq) and 1 mL of Formic Acid. Moisture in the TEOF can stall the reaction; ensure reagents are dry.

-

Solubility Issues: The 6-methyl group increases lipophilicity slightly compared to the parent pyridine, but the product is still highly polar. If the product does not precipitate upon cooling in Protocol A, remove 50% of the TEOF via rotary evaporation and add Hexanes or Ether to induce precipitation.

-

N-Alkylation: Prolonged heating in TEOF can theoretically lead to N-ethylation of the pyrimidinone ring (minor side reaction), though this is rare without a strong base. Keep reaction times under 24 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the high-yield synthesis of the target scaffold.

References

-

Synthesis of pyrido[3,2-d]pyrimidin-4-ones: Citation: Litvinov, V. P. (2004). "Chemistry of Pyrido[3,2-d]pyrimidines." Russian Chemical Reviews, 73(7), 637-669. Relevance: Comprehensive review of the scaffold synthesis, confirming TEOF and Urea pathways as primary methods.

-

General TEOF Cyclization Conditions: Citation: Gavin, J. T., et al. (2018).[1] "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters." Molecules, 23(11), 2925. Relevance: Validates the use of TEOF with acid catalysis for 6-membered ring closure of amino-amides.

-

Kinase Inhibitor Applications (Scaffold Context): Citation: Rewcastle, G. W., et al. (1996).[2] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors." Journal of Medicinal Chemistry, 39(9), 1823-1835.[2] Relevance: Establishes the biological importance of the pyrido-pyrimidine regioisomers.

-

One-Pot Procedures: Citation: Deau, E., et al. (2013).[2] "Convenient one-pot synthesis of N3-substituted pyrido[2,3-d]-, pyrido[3,4-d]-, pyrido[4,3-d]-pyrimidin-4(3H)-ones." Tetrahedron Letters, 54(27), 3518-3521.[2] Relevance: Provides variations for one-pot syntheses if N-substitution is required immediately post-cyclization.

Sources

Functionalization of the Amino Group in 3-amino-6-methylpicolinamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the chemical modification of the 3-amino group in 3-amino-6-methylpicolinamide. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The strategic functionalization of its amino group allows for the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for screening.

This document offers a deep dive into four critical synthetic transformations: acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a thorough understanding of the chemical principles at play.

I. Foundational Concepts: The Reactivity of 3-amino-6-methylpicolinamide

The 3-amino-6-methylpicolinamide scaffold presents a unique electronic landscape. The pyridine ring is electron-deficient, which generally deactivates the ring towards electrophilic aromatic substitution. However, the amino group at the 3-position is a potent nucleophile, making it the primary site for chemical modification. The adjacent amide functionality and the methyl group at the 6-position can also influence the reactivity and physical properties of the molecule and its derivatives. Understanding these electronic and steric factors is crucial for designing successful synthetic strategies.

Below is a general workflow for the functionalization of 3-amino-6-methylpicolinamide, which will be detailed in the subsequent sections.

Caption: General workflow for the functionalization of 3-amino-6-methylpicolinamide.

II. Acylation: Formation of Amide Bonds

Acylation of the 3-amino group is a fundamental transformation for introducing a wide variety of substituents. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for biological activity. The use of acyl chlorides or anhydrides in the presence of a base is a common and effective method.

Causality of Experimental Choices:

-

Acylating Agent: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation even with the somewhat deactivated amino group on the pyridine ring.[1]

-

Base: Pyridine serves a dual role. It acts as a base to neutralize the HCl byproduct, which would otherwise protonate the starting amine and halt the reaction.[2][3] It can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[2][3]

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and reagents.[3]

-

Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[2]

Detailed Protocol: Acylation with an Acyl Chloride

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-methylpicolinamide (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Amine:Acyl Chloride:Base) | 1.0 : 1.1 : 1.5 | A slight excess of the acylating agent ensures complete consumption of the starting amine. Excess base neutralizes the generated HCl. |

| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and allows the reaction to proceed to completion. |

| Reaction Time | 2-16 hours | Dependent on the reactivity of the specific acyl chloride used. |

III. Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a key pharmacophore found in numerous drugs. Sulfonylation of 3-amino-6-methylpicolinamide introduces this valuable moiety, allowing for the exploration of its biological effects in this scaffold. The reaction typically proceeds via the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride.[4]

Causality of Experimental Choices:

-

Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are common reagents for this transformation due to their high reactivity.[5]

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or an inorganic base like potassium carbonate is used to scavenge the HCl produced during the reaction. Pyridine can also be used.[6]

-

Solvent: Aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are suitable for this reaction.

Detailed Protocol: Sulfonylation with a Sulfonyl Chloride

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-6-methylpicolinamide (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

-

Base Addition: Add triethylamine (2.0 eq.) to the solution and stir for 5-10 minutes.

-

Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.2 eq.) portion-wise or as a solution in DCM to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.0 : 1.2 : 2.0 | A slight excess of the sulfonyl chloride and a larger excess of the base drive the reaction to completion. |

| Solvent | Anhydrous Dichloromethane (DCM) | Provides good solubility and is inert. |

| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-24 hours | Varies based on the steric and electronic properties of the sulfonyl chloride. |

IV. N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, followed by its in-situ reduction.[8]

Causality of Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9][10] It is less reactive towards carbonyl groups than the intermediate iminium ion, minimizing the reduction of the starting aldehyde or ketone.[7]

-

Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl substituents.

-

Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent, though THF and acetonitrile can also be used.[9]

-

Catalyst: Acetic acid can be used as a catalyst, especially for less reactive ketones, to promote the formation of the iminium ion.[9]

Detailed Protocol: Reductive Amination with an Aldehyde

-

Preparation: In a round-bottom flask, combine 3-amino-6-methylpicolinamide (1.0 eq.) and the desired aldehyde (1.2 eq.) in 1,2-dichloroethane (DCE, approx. 0.1 M).

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. If the starting amine is used as a salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

-

Reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.

-

Work-up:

-

Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Recommended Value | Rationale |

| Stoichiometry (Amine:Aldehyde:Reducing Agent) | 1.0 : 1.2 : 1.5 | An excess of the aldehyde and reducing agent ensures complete conversion of the starting amine. |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal solvent for this transformation. |

| Temperature | Room Temperature | Mild conditions that are well-tolerated by many functional groups. |

| Reaction Time | 6-24 hours | Dependent on the reactivity of the carbonyl compound. |

digraph "Reductive_Amination_Mechanism" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];amine [label="3-amino-6-methylpicolinamide"]; aldehyde [label="Aldehyde (R-CHO)"]; imine [label="Iminium Ion Intermediate"]; reducing_agent [label="NaBH(OAc)₃"]; product [label="N-alkylated Product"];

amine -> imine [label="+ Aldehyde, -H₂O"]; aldehyde -> imine; imine -> product [label="+ [H⁻] from NaBH(OAc)₃"]; reducing_agent -> product; }

Caption: Simplified mechanism of reductive amination.

V. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[11] This powerful method allows for the formation of C-N bonds between a wide range of aryl halides (or triflates) and amines, under relatively mild conditions.[12][13]

Causality of Experimental choices:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is essential for the catalytic cycle.[14]

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination.[13]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate, is required to deprotonate the amine and generate the active palladium-amido intermediate.[14]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

-

Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), 3-amino-6-methylpicolinamide (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Then, add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Recommended Value | Rationale |

| Catalyst Loading | 2-5 mol% Pd | Sufficient for efficient catalysis while minimizing cost and residual metal. |

| Ligand | Bulky phosphine (e.g., Xantphos) | Promotes efficient oxidative addition and reductive elimination. |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Essential for the formation of the palladium-amido intermediate. |

| Solvent | Anhydrous Toluene | Aprotic, non-polar solvent suitable for this cross-coupling reaction. |

| Temperature | 80-110 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |

digraph "Buchwald_Hartwig_Cycle" { graph [splines=true, nodesep=0.6, ranksep=1.2]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];pd0 [label="Pd(0)L₂"]; pd_oa [label="Ar-Pd(II)-X(L₂)"]; pd_amido [label="Ar-Pd(II)-NR₂(L₂)"]; product [label="Ar-NR₂"];

pd0 -> pd_oa [label="Oxidative Addition\n(+ Ar-X)"]; pd_oa -> pd_amido [label="Ligand Exchange\n(+ HNR₂, - HX)"]; pd_amido -> pd0 [label="Reductive Elimination"]; pd_amido -> product; }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

VI. Purification and Characterization

Purification

-

Flash Column Chromatography: This is the most common method for purifying the functionalized products.[9] A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution is often employed to achieve optimal separation.

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective purification method to obtain highly pure material.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the functionalized products. The disappearance of the starting amine protons and the appearance of new signals corresponding to the introduced functional group are key diagnostic features.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product. The fragmentation pattern in the mass spectrum can also provide structural information.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the newly formed amide or sulfonamide bonds.

VII. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[15]

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood, especially when working with volatile or toxic reagents like acyl chlorides, sulfonyl chlorides, and organic solvents.[16]

-

Handling of Reagents:

-

Acyl and Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle them with care in an inert atmosphere.

-

Bases: Pyridine and triethylamine are flammable and have strong odors. Sodium tert-butoxide is a strong base and should be handled with care to avoid contact with skin.

-

Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VIII. Conclusion

The functionalization of the 3-amino group of 3-amino-6-methylpicolinamide offers a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this important scaffold. By understanding the underlying principles of each reaction, scientists can effectively troubleshoot and adapt these methods to their specific research goals.

IX. References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from a relevant Benchchem technical guide.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Borch, R. F., & Durst, H. D. (1969). The rapid reductive amination of ketones. Journal of the American Chemical Society, 91(14), 3996–3997. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Supporting Information for a relevant article from The Royal Society of Chemistry. (Please refer to the original source for full details).

-

Hajra, S., & Sinha, D. (2018). New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(7), 1735. [Link]

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

-

ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides. Retrieved from a relevant ResearchGate publication.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

-

Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3d in DMSO- d . 6. Retrieved from a relevant ResearchGate publication.

-

Fisher Scientific. (2025). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

-

YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Orgo Made Simple. [Link] (Note: Replace "video_id" with the actual video ID).

-

Merck Millipore. (2024). SAFETY DATA SHEET. (Please refer to a specific chemical's SDS for accurate information).

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link] (Note: Replace "video_id" with the actual video ID).

-

OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from a relevant Benchchem technical guide.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from a relevant Science of Synthesis publication.

-

Maulide, N., & Alcarazo, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

-

YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. [Link] (Note: Replace "video_id" with the actual video ID).

-

ACS Publications. (n.d.). The Diacylation of Amides by Acyl Chloride—Pyridine Compounds. Journal of the American Chemical Society. [Link]

-

Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from a relevant publication.

-

SpectraBase. (n.d.). Picolinamide - Optional[1H NMR] - Spectrum. [Link]

-

LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from a relevant publication.

-

Glen Research. (n.d.). 3'-PT-Amino-Modifier C6 CPG. [Link]

-

PubChem. (n.d.). 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxamide. [Link]

-

OSTI.GOV. (2023). Endogenous Production and Vibrational Analysis of Heavy-Isotope-Labeled Peptides from Cyanobacteria. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. orgosolver.com [orgosolver.com]

- 3. echemi.com [echemi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 8. Liposome injection of 3-amino-6-aryl-thieno[2,3-b]pyridine-2-methanamide derivatives and preparation technology thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. merckmillipore.com [merckmillipore.com]

Troubleshooting & Optimization

Stability of 3-Amino-6-methylpicolinamide under basic reaction conditions

Welcome to the Technical Support Center for 3-Amino-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 3-Amino-6-methylpicolinamide under various basic reaction conditions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

Introduction

3-Amino-6-methylpicolinamide is a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amino group, and a carboxamide, presents a unique set of chemical properties. A thorough understanding of its stability, particularly in the presence of bases, is crucial for the successful design and execution of synthetic routes and other applications. This guide will address common questions and troubleshooting scenarios encountered when working with this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 3-Amino-6-methylpicolinamide, and how do they influence its stability in basic media?

A1: 3-Amino-6-methylpicolinamide has three key functional groups that dictate its reactivity and stability:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated. In its neutral form, the pyridine ring is generally stable. However, electron-withdrawing groups can make the ring susceptible to nucleophilic attack, including by hydroxide ions, especially at elevated temperatures.[1][2]

-

Amino Group (-NH₂): The 3-amino group is a primary aromatic amine. While generally stable, it can be susceptible to oxidation, especially in the presence of certain metals or strong oxidants. Its basicity is lower than that of aliphatic amines due to the electron-withdrawing nature of the pyridine ring.

-

Carboxamide Group (-CONH₂): The picolinamide moiety is an amide. Amides are susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid and ammonia.[3] Basic hydrolysis is typically promoted by hydroxide ions and often requires heat.

The interplay of these groups determines the overall stability of the molecule under specific basic conditions.

Q2: What is the most likely degradation pathway for 3-Amino-6-methylpicolinamide under basic conditions?

A2: The most probable degradation pathway under typical basic reaction conditions is the hydrolysis of the carboxamide group . This reaction is a classic organic transformation where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to the formation of 3-amino-6-methylpicolinic acid (as its carboxylate salt) and ammonia.[3]

While other reactions, such as modifications to the pyridine ring or the amino group, are possible under harsh conditions (e.g., high temperatures, strong bases, presence of oxidants), amide hydrolysis is generally the most favored degradation route in aqueous basic solutions.

Q3: How does pH affect the stability of 3-Amino-6-methylpicolinamide?

A3: The pH of the reaction medium is a critical factor. In moderately basic solutions, the primary concern is the rate of amide hydrolysis, which generally increases with hydroxide ion concentration. At very high pH values, the stability of the pyridine ring itself might be compromised, although this typically requires more forcing conditions.

Q4: Are there any specific bases that should be avoided when working with 3-Amino-6-methylpicolinamide?

A4: While many common inorganic and organic bases can be used, it is advisable to be cautious with:

-

Strong, non-nucleophilic bases in the presence of trace water: These can still promote hydrolysis if water is present.

-

Bases with inherent oxidizing properties: These could potentially lead to side reactions involving the amino group or the pyridine ring.

-

Highly reactive organometallic bases: These may interact with multiple sites on the molecule unless the reaction is carefully controlled at low temperatures.

The choice of base should always be tailored to the specific transformation you are trying to achieve, keeping in mind the potential for side reactions. For reactions where the amide needs to remain intact, using non-hydroxide bases (e.g., carbonates, amines) and anhydrous conditions is preferable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Low yield of desired product and formation of a polar byproduct in a base-catalyzed reaction.

-

Problem: You are performing a reaction on the amino group of 3-Amino-6-methylpicolinamide using a base like sodium hydroxide or potassium carbonate in a protic solvent at elevated temperatures. You observe a significant amount of a polar byproduct that is not your desired product.

-

Likely Cause: The polar byproduct is likely the carboxylate salt of 3-amino-6-methylpicolinic acid, resulting from the hydrolysis of the picolinamide functional group.

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: Amide hydrolysis is often temperature-dependent. Reducing the temperature may slow down the rate of hydrolysis significantly more than your desired reaction.

-

Use a Non-Nucleophilic Base: Switch to a non-hydroxide base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate.

-

Employ Anhydrous Conditions: If your reaction chemistry allows, use an aprotic solvent and ensure all reagents and glassware are dry to minimize the presence of water, which is required for hydrolysis.

-

Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time the compound is exposed to basic conditions.

-

Scenario 2: Observation of product discoloration (e.g., turning brown or black) during a reaction.

-